N-Boc-亚氨基二丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

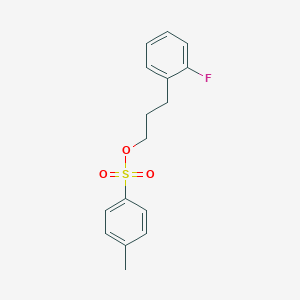

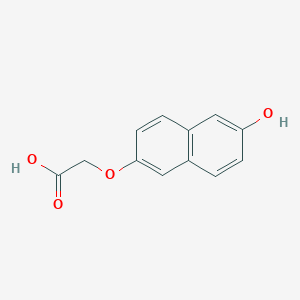

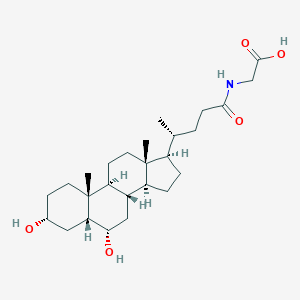

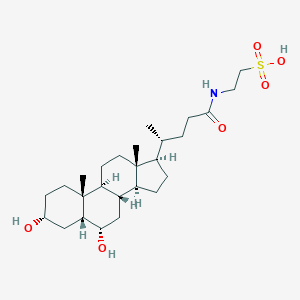

N-Boc-iminodipropionic acid is a derivative of iminodipropionic acid, which is a compound that has been studied for its potential use in various chemical reactions and syntheses. The "Boc" in the name refers to the t-butyloxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine functionality. This protective group can be removed under acidic conditions, making it useful in stepwise syntheses where selective deprotection is required .

Synthesis Analysis

The synthesis of compounds related to N-Boc-iminodipropionic acid has been reported in the literature. For instance, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, which shares a similar protective group strategy, was achieved from Boc-Ser-OH with an overall yield of over 40% . Additionally, the synthesis of N-alkyl-β-aminopropionic acid, which is structurally related to N-Boc-iminodipropionic acid, has been described using methods such as the methyl acrylate and acrylonitrile methods .

Molecular Structure Analysis

While the specific molecular structure of N-Boc-iminodipropionic acid is not detailed in the provided papers, related compounds have been studied. For example, rhenium and molybdenum oxo-complexes containing ligands related to N-hydroxyiminodipropionic acid have been crystallized and characterized by single-crystal X-ray diffraction, providing insights into the coordination spheres and bond dimensions typical of these complexes .

Chemical Reactions Analysis

N-Boc-iminodipropionic acid and its derivatives are versatile in chemical reactions. For instance, the enantioselective addition of masked acyl cyanides to N-Boc imines has been reported, which is a significant step towards the synthesis of α-amino acid derivatives and peptides. This reaction is catalyzed by a quinidine-derived catalyst and can yield products with good to excellent enantioselectivities . Moreover, boric acid and related catalysts have been used for the esterification of alpha-hydroxycarboxylic acids, which is a reaction that could potentially involve derivatives of iminodipropionic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-iminodipropionic acid itself are not explicitly discussed in the provided papers. However, the properties of similar compounds can be inferred. For example, the stability of the Boc protective group under various conditions is well-known, and its selective removal is a key feature in peptide synthesis . The reactivity of related compounds with boronic acids and their ability to form complexes as studied through NMR suggests that N-Boc-iminodipropionic acid derivatives could also exhibit interesting binding properties .

科学研究应用

1. 光动力疗法

N-Boc-亚氨基二丙酸已被用于合成 5-氨基乙酰丙酸 (ALA) 含有树枝状聚合物的合成,该聚合物在光动力疗法中显示出作为大分子前药的潜力。利用 N-Boc-亚氨基二丙酸合成的这些新型化合物已证明对治疗肿瘤性角质细胞系有效,表明它们在靶向癌症治疗中的潜在用途 (Battah 等人,2001).

2. 化学合成和肽保护

N-Boc-亚氨基二丙酸在化学合成领域作为保护基团发挥着至关重要的作用。它在化合物中的存在允许在合成过程中进行增强的化学反应和稳定性。例如,它已被用于胺的叔丁氧羰基化,这是一个在肽合成过程中保护氨基酸免于外消旋的关键过程。N-Boc 基团对催化氢化、碱和亲核试剂的攻击的稳定性和抗性使其成为合成多功能靶标的理想保护基团 (Heydari 等人,2007).

3. 天然化学连接

N-Boc-亚氨基二丙酸已被用于天然化学连接过程中,特别是在复杂肽的合成中。该化合物在肽合成中的应用突出了其在创建特定和靶向蛋白质链中的多功能性和重要性,这在各种生化应用中可能是有用的 (Crich & Banerjee,2007).

4. 催化和绿色化学

该化合物作为 N-Boc 脱保护方法的一部分在绿色化学中找到了用途。这种方法利用深共熔溶剂作为反应介质和催化剂,强调了 N-Boc-亚氨基二丙酸在开发环境可持续和高效的化学过程中的作用 (Procopio 等人,2022).

5. 肽模拟物和生物活性化合物

在基于三唑支架的肽模拟物或生物活性化合物的合成中,N-Boc-亚氨基二丙酸已被用于克服 Dimroth 重排问题。合成的三唑氨基酸已被用于制备三唑含有二肽和三唑活性抑制剂,表明该化合物在药物化学和药物开发中的作用 (Ferrini 等人,2015).

安全和危害

The safety information symbol for N-Boc-iminodipropionic acid is GHS07 . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261 and P305 + P351 + P338 . Personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

属性

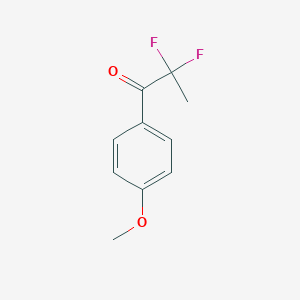

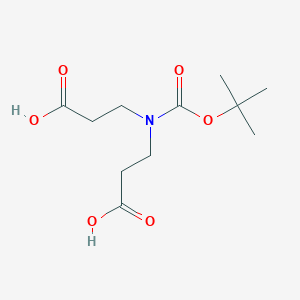

IUPAC Name |

3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(6-4-8(13)14)7-5-9(15)16/h4-7H2,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFJJASPEGEHDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-iminodipropionic acid | |

CAS RN |

143766-89-6 |

Source

|

| Record name | N-Boc-imiodipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)